molecular formula C24H25N3O4 B5033486 methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate

methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate

Cat. No.: B5033486
M. Wt: 419.5 g/mol
InChI Key: GSKIRQAZDDUDPS-UHFFFAOYSA-N
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Description

Methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate is an organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a pyridazinone ring, a benzoate ester, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a diketone compound under acidic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is reacted with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate: is similar to other pyridazinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone ring, dimethylphenyl group, and benzoate ester makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-5-21(23(29)25-18-10-8-17(9-11-18)24(30)31-4)27-22(28)13-12-20(26-27)19-14-15(2)6-7-16(19)3/h6-14,21H,5H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKIRQAZDDUDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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